5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWVQNIYAEVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Pyridine Precursors
The most widely reported method involves cyclization of halogenated pyridine derivatives. For instance, 2-bromo-5-nitropyridine serves as a starting material, reacting with nitrile sources (e.g., cyanamide) under basic conditions. Palladium catalysts, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), facilitate intramolecular cyclization at 80–100°C in dioxane/water mixtures . This method achieves moderate yields (65–75%) but requires precise control of stoichiometry to avoid over-bromination.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent System | Dioxane/H₂O (2.5:1 v/v) |
| Temperature | 80–100°C |
| Reaction Time | 1–16 hours |
| Yield | 65–75% |
Suzuki-Miyaura Cross-Coupling for Functionalization
Suzuki coupling introduces aryl or heteroaryl groups at the 5-position of the pyrrolopyridine core. Phenylboronic acid reacts with 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile in the presence of Pd(dppf)Cl₂ and potassium carbonate . This method is critical for generating derivatives but requires anhydrous conditions and inert atmospheres.
Optimized Protocol
-
Catalyst : Pd(dppf)Cl₂ (0.05 equiv)
-
Base : K₃PO₄ or K₂CO₃ (3 equiv)
-
Solvent : Dioxane/H₂O (2.5:1)
Post-coupling, acid hydrolysis (6N HCl) and extraction with ethyl acetate isolate the product .
Bromination Strategies
Direct bromination of the pyrrolopyridine scaffold is achieved using bromine in chloroform or N-bromosuccinimide (NBS). For example, treatment of 1H-pyrrolo[2,3-c]pyridine-2-carbonitrile with bromine at 0°C selectively substitutes the 5-position . Triethylamine is often added to scavenge HBr, improving yields to 80–90%.
Bromination Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1.1 equiv) | CHCl₃ | 0°C → RT | 1 h | 85% |
| NBS (1.2 equiv) | DCM/THF | RT | 16 h | 78% |
Alternative Routes: Tosylation and Functional Group Interconversion
Tosylation protects the pyrrole nitrogen, enabling subsequent functionalization. Sodium hydride deprotonates the NH group, followed by reaction with p-toluenesulfonyl chloride in tetrahydrofuran (THF) at 0°C . This step is critical for stabilizing intermediates during large-scale synthesis.
Representative Data
-
Intermediate : 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
-
Conditions : NaH (1.1 equiv), TsCl (1.2 equiv), THF, 0°C → RT
Industrial-Scale Production
Continuous flow reactors enhance efficiency for kilogram-scale synthesis. A patented method describes a two-step process:
-
Cyclization : 2-Bromo-5-nitropyridine and cyanamide react in a flow reactor at 100°C with Pd/C catalyst.
-
Bromination : In-line bromine addition at 20°C minimizes decomposition .
Key Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Throughput | 10 g/day | 5 kg/day |
| Purity | >95% | >99% |
| Solvent Consumption | 50 L/kg | 8 L/kg |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | High selectivity | Requires palladium catalysts | 65–75% |
| Suzuki Coupling | Versatile for derivatives | Sensitive to moisture | 70–85% |
| Direct Bromination | Rapid and scalable | Hazardous bromine handling | 78–85% |
| Tosylation | Stabilizes intermediates | Multi-step purification | 80–90% |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclization and substitution reactions.
Basic Conditions: Often employed to facilitate nucleophilic substitution reactions.
Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile serves as a valuable scaffold in the development of new therapeutic agents. Its structure allows for modifications that can enhance binding to specific biological targets such as enzymes and receptors. Research has shown that derivatives of this compound exhibit potential as inhibitors for various kinases, including SGK-1 kinase, which is implicated in several diseases .
1.2 Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds possess anticancer properties. For instance, some compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . The ability to selectively target cancer cells makes these compounds promising candidates for further investigation in cancer therapy.
1.3 Antimicrobial Properties
Research indicates that pyrrolo[2,3-c]pyridine derivatives may also exhibit antimicrobial activity. Investigations into their efficacy against various pathogens are ongoing, with preliminary results suggesting potential applications in treating infections .
Biological Research Applications
2.1 Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design. Studies have focused on how this compound interacts with biological systems, revealing insights into its pharmacodynamics and pharmacokinetics .
2.2 Target Identification
The compound's ability to bind to specific biological targets makes it a useful tool in identifying new therapeutic targets within cellular pathways. This application is particularly relevant in the context of cancer and metabolic diseases, where aberrant signaling pathways are common .
Synthetic Chemistry Applications
3.1 Synthesis of Novel Compounds
This compound can be utilized as a building block in organic synthesis. Its reactivity enables the formation of various derivatives through reactions such as Suzuki coupling and cyclo-condensation . These synthetic routes allow chemists to explore a wide range of modifications that can lead to compounds with enhanced biological activity.
3.2 Material Science
The unique structural properties of this compound suggest potential applications in material science, particularly in the development of polymers with specific properties . The incorporation of such heterocycles into polymer matrices could lead to materials with enhanced mechanical and thermal properties.
Comparative Analysis of Related Compounds
To better understand the unique features and potential applications of this compound, a comparative analysis with structurally similar compounds is useful.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 5-bromo-1H-pyrrolo-[2,3-c]-pyridine-2-carboxylate | 0.91 | Contains an ethyl ester instead of a carbonitrile group |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 0.77 | Substituted at the 4-position; different biological activity profile |
| 5-Amino-2-bromoisonicotinic acid | 0.74 | Contains an amino group; potential for different reactivity |
| 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | 0.74 | Different ring structure; may exhibit distinct properties |
This table highlights how variations in structure can lead to differences in biological activity and reactivity profiles.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo[2,3-c]pyridine Derivatives
Key Observations :
- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating methoxy (-OMe) group in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This difference significantly impacts reactivity in electrophilic substitution or metal-catalyzed reactions .
- Synthetic Utility: Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling (e.g., with boronic acids), as demonstrated in related compounds like 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, compound 11). The cyano group may further enable nucleophilic additions or serve as a directing group .
Comparison with Pyrrolo[2,3-b]pyridine Analogues
Table 2: Positional Isomerism and Functional Group Impact
Key Observations :
- Ring Position Differences : The [2,3-c] vs. [2,3-b] pyridine ring fusion alters the spatial arrangement of substituents, affecting binding to biological targets. For example, ambocarb derivatives () show that substituent positions 9, 10, and 11 modulate L-type calcium channel affinity .
- Functional Group Roles: Aldehyde groups (e.g., in [2,3-b]pyridines) are versatile for nucleophilic additions, whereas cyano groups may enhance metabolic stability in drug candidates .
Physicochemical and Crystallographic Properties
- Crystal Packing : While crystallographic data for the target compound is unavailable, 5-Bromo-1H-pyrrolo[2,3-b]pyridine () forms zigzag chains via N–H···N hydrogen bonds and C–H···C interactions. The bromine atom likely contributes to dense packing (density = 1.938 Mg/m³) .
- Solubility and Reactivity: The cyano group may reduce solubility in polar solvents compared to carboxylic acid derivatives (), but improve permeability in biological systems .
Biological Activity
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a fused pyrrole and pyridine ring system, which is characteristic of various biologically active molecules. The presence of the bromine atom and the carbonitrile group influences its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo derivatives in targeting fibroblast growth factor receptors (FGFRs). For instance, one study reported that related pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, with IC50 values ranging from 7 to 712 nM against different FGFR isoforms. Notably, compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Case Studies
- Study on Platinum Complexes : The compound has been utilized in synthesizing platinum(II) complexes that showed high cytotoxicity against various cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The IC50 values for these complexes were significantly lower than those for cisplatin, indicating enhanced efficacy .
| Cell Line | IC50 (µM) | Cisplatin IC50 (µM) |
|---|---|---|
| HOS | 2.5 | 34.2 |
| MCF7 | 2.0 | 19.6 |
| LNCaP | 1.5 | 3.8 |
Antimicrobial Activity
The biological activity of 5-bromo derivatives extends to antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have shown promising results against various pathogens, including respiratory syncytial virus (RSV). Compounds with specific substituents demonstrated good anti-RSV activity along with acceptable solubility and low lipophilicity .
Antibacterial and Antifungal Studies
Several studies have evaluated the antibacterial and antifungal activities of pyrrolo derivatives:
- Compounds exhibited moderate to high activity against strains such as Staphylococcus aureus and Candida albicans.
- Structure-activity relationship (SAR) studies indicated that specific functional groups significantly enhanced antimicrobial efficacy.
Enzyme Inhibition
Enzyme inhibition studies have focused on human neutrophil elastase (HNE), a target for inflammatory diseases. Derivatives of pyrrolo[2,3-b]pyridine have been identified as potent HNE inhibitors, showing potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics and Toxicology
Pharmacokinetic evaluations indicate that certain derivatives possess favorable bioavailability profiles. For instance, some compounds demonstrated over 90% bioavailability in animal models, although high protein binding was noted, which may affect their therapeutic efficacy in vivo .
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile, and how do reaction conditions affect yields?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling: A common approach involves Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes (e.g., phenylacetylene) under inert atmospheres. Purification via silica gel flash chromatography (heptane/ethyl acetate, 8:2) yields ~51% product .
- Reductive Cyclization: Alternative pathways use iron-mediated reduction in acetic acid at 70°C, achieving 56% yield after extraction and solvent evaporation .
- Key Variables: Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity critically influence reaction efficiency. Lower yields (<60%) often stem from competing side reactions or incomplete purification.
Q. How is the structural conformation of this compound characterized, and what intermolecular interactions influence its solid-state packing?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis reveals a planar azaindole skeleton (r.m.s. deviation = 0.017 Å) with monoclinic P21/c symmetry (a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, β = 103.403°) .
- Intermolecular Interactions: N–H···N hydrogen bonds form inversion dimers, while C–H···C contacts stabilize zigzag chains. These interactions dictate solubility and crystallinity, impacting recrystallization strategies .
Q. What purification techniques are recommended to isolate high-purity this compound?
Methodological Answer:
- Chromatography: Silica gel flash chromatography with gradients of heptane/ethyl acetate effectively removes unreacted starting materials and byproducts .
- Recrystallization: Ethanol/water mixtures yield colorless crystals, with purity confirmed by HPLC (>98% by GC) .
Advanced Research Questions
Q. How can N1-alkylation be strategically employed to modify the compound’s reactivity for targeted applications?
Methodological Answer:
- Alkylation Protocol: Reaction with benzyl bromide in the presence of KOH and Bu₄N⁺HSO₄⁻ yields 99% N1-benzyl derivatives. Steric and electronic effects of substituents (e.g., benzyl vs. butyl groups) modulate electrophilic substitution patterns .
- Applications: Alkylated derivatives enhance solubility for biological assays or serve as intermediates in Suzuki-Miyaura cross-coupling .
Q. What computational tools are used to predict the compound’s bioactivity, and how do docking studies inform SAR?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The bromine atom’s electronegativity and the carbonitrile group’s hydrogen-bonding capacity are critical for binding affinity .
- SAR Insights: Substitution at the 3-position (e.g., phenylethynyl groups) enhances hydrophobic interactions, while polar substituents (e.g., carboxylic acids) improve solubility but may reduce membrane permeability .
Q. How can structural analogs be designed to resolve contradictions in reported biological activities?
Methodological Answer:
- Analog Synthesis: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance stability, or methoxy groups to alter π-stacking interactions .
- Data Reconciliation: Discrepancies in anticancer activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line specificity). Parallel testing under standardized protocols (e.g., NCI-60 panel) is recommended .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
